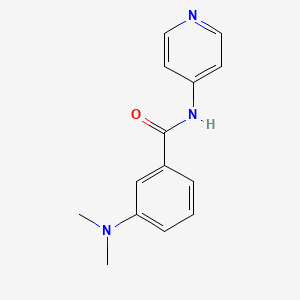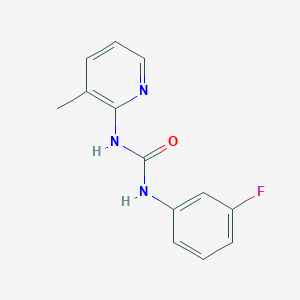
N-(3-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is also known as FMN-1, and it has been found to exhibit a range of interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of FMN-1 is not fully understood, but it is believed to act by inhibiting the activity of a protein called cyclin-dependent kinase 4 (CDK4). CDK4 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, FMN-1 has also been found to exhibit a range of other interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and it has also been found to exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FMN-1 in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using FMN-1 is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research into FMN-1. One area of interest is in the development of new anti-cancer drugs based on the structure of FMN-1. Another area of interest is in the study of the biochemical and physiological effects of FMN-1, which could lead to the development of new therapies for a range of diseases and conditions.
In conclusion, N-(3-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a promising compound that has been extensively studied for its potential applications in various fields of research. Its potent anti-cancer activity and range of other interesting properties make it a valuable tool for studying the mechanisms of disease and developing new therapies. Further research into this compound is likely to yield many exciting discoveries and applications in the years to come.
Méthodes De Synthèse
The synthesis of FMN-1 involves the reaction of 3-fluoroaniline with 3-methyl-2-pyridinecarboxylic acid to form the corresponding amide intermediate. This intermediate is then treated with phosgene and a base to yield the final product, N-(3-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea.
Applications De Recherche Scientifique
FMN-1 has been studied extensively for its potential applications in various fields of research. One of the most promising areas of application is in the field of cancer research. Studies have shown that FMN-1 exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-4-3-7-15-12(9)17-13(18)16-11-6-2-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUMETSARUZVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


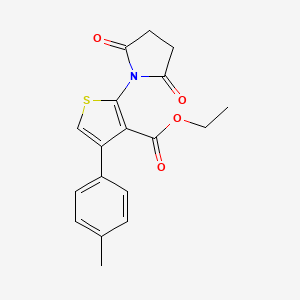
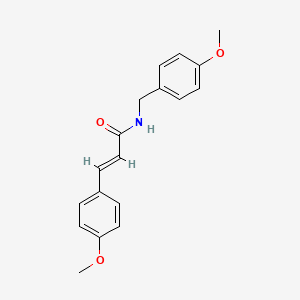
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)
![N-{[(4-fluorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5871755.png)

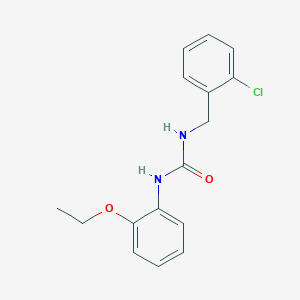
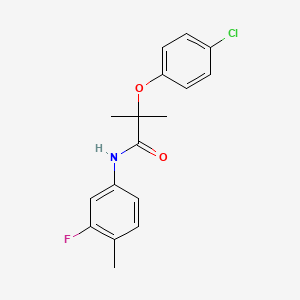
![1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B5871778.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![4-[(2-pyridinylthio)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5871781.png)
![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)

